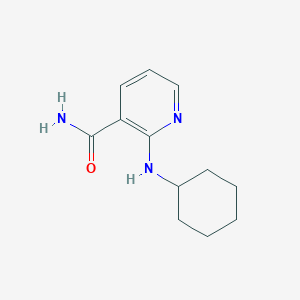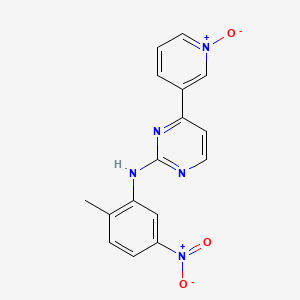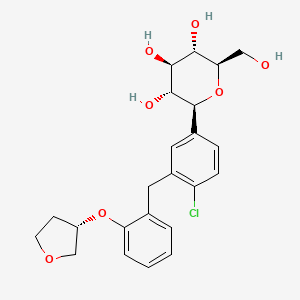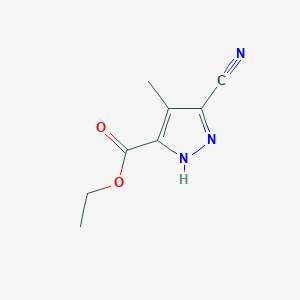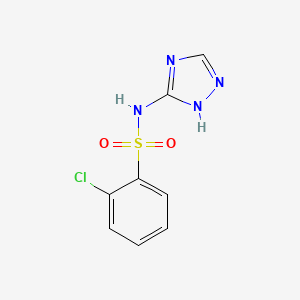
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 1,2,4-triazole ring, a five-membered nitrogen-containing heterocycle, which is often found in various pharmacologically active molecules. The presence of the chloro and sulfonamide groups further enhances its potential for various applications in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to reflux conditions.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N-alkyl or N-aryl derivatives can be formed.
Oxidation Products: Oxidized forms of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or the sulfonamide group.
科学的研究の応用
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The chloro group can enhance the compound’s binding affinity and stability.
類似化合物との比較
2-Chloro-N-(4H-1,2,3-triazol-3-YL)benzenesulfonamide: Similar structure but with a different triazole isomer.
2-Chloro-N-(4H-1,2,4-triazol-5-YL)benzenesulfonamide: Another isomer with the triazole ring substituted at a different position.
N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide: Lacks the chloro group, which may affect its biological activity.
Uniqueness: The presence of the chloro group in 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide distinguishes it from other similar compounds, potentially enhancing its biological activity and stability
特性
分子式 |
C8H7ClN4O2S |
|---|---|
分子量 |
258.69 g/mol |
IUPAC名 |
2-chloro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7ClN4O2S/c9-6-3-1-2-4-7(6)16(14,15)13-8-10-5-11-12-8/h1-5H,(H2,10,11,12,13) |
InChIキー |
SMFXCHQQSXCNBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=NN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14900378.png)
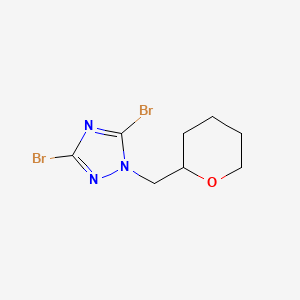
![2-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900396.png)
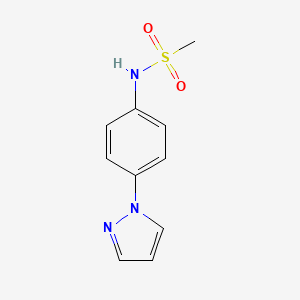
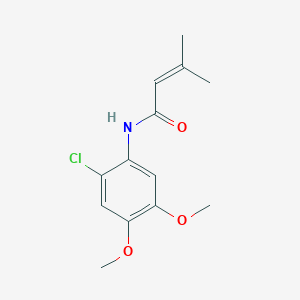
![n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14900412.png)
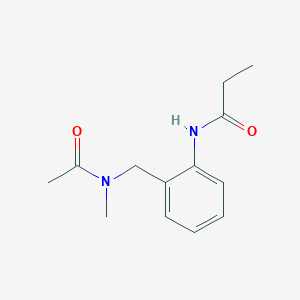
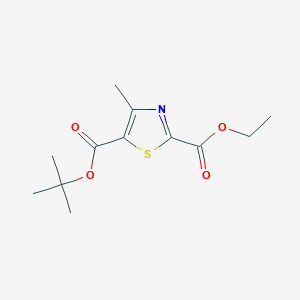
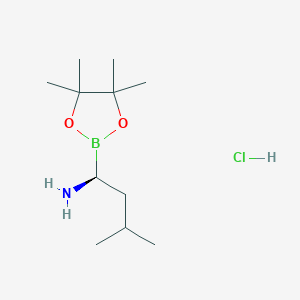
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
